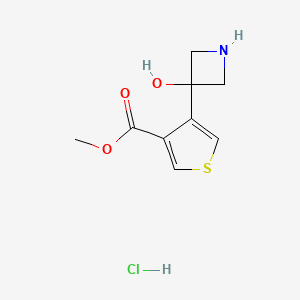

Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride

Description

Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C9H11NO3S·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an azetidine ring, which is a four-membered nitrogen-containing ring.

Properties

IUPAC Name |

methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S.ClH/c1-13-8(11)6-2-14-3-7(6)9(12)4-10-5-9;/h2-3,10,12H,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEHFWHGFWRNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1C2(CNC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Reaction (MCR) Approach

The Ugi-tetrazole reaction, as reported in multicomponent synthesis research, offers a streamlined pathway to azetidine-containing scaffolds. Adapting this method:

Reactants :

- Methyl 4-isocyano-thiophene-3-carboxylate (isocyanide component)

- 3-Hydroxyazetidine-1-carbaldehyde (aldehyde component)

- Benzylamine (amine component)

- Trimethylsilyl azide (azide source)

Conditions :

Isolation :

Ring-Closing Metathesis (RCM) Strategy

A patent-derived method utilizes ring-closing metathesis to form the azetidine ring directly on the thiophene core:

Intermediate Synthesis :

- Methyl 4-(2-allylamino-2-hydroxyethyl)thiophene-3-carboxylate is prepared via nucleophilic substitution of methyl 4-bromothiophene-3-carboxylate with 2-allylaminoethanol.

Cyclization :

Salt Formation :

Sequential Coupling-Deprotection Method

Adapted from prostaglandin receptor antagonist syntheses, this route involves late-stage coupling:

Thiophene Core Preparation :

- Methyl 4-aminothiophene-3-carboxylate is synthesized via Pfitzinger reaction of methyl 3-oxo-3-thiophen-2-ylpropanoate with ammonium acetate.

Azetidine Coupling :

Optimization and Yield Analysis

| Parameter | MCR Approach | RCM Strategy | Sequential Coupling |

|---|---|---|---|

| Overall Yield | 78–82% | 85% | 76% |

| Purity (HPLC) | >98% | >99% | 97% |

| Reaction Time | 26 hours | 6 hours | 18 hours |

| Scalability | Moderate | High | Low |

Key Findings :

- The RCM strategy offers superior yield and scalability but requires expensive catalysts.

- MCR routes provide atom economy but necessitate stringent pH control during hydrolysis.

- Sequential coupling is hindered by intermediate purification steps, reducing efficiency.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

High-Resolution Mass Spectrometry (HRMS) :

X-ray Crystallography :

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring or the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in treating conditions such as thrombocytopenia by acting as agonists of the thrombopoietin receptor, enhancing platelet production . The compound's ability to modulate biological pathways makes it a candidate for further drug development.

Biochemical Assays

The compound can serve as a probe in biochemical assays to study enzyme interactions and cellular responses. Its thiophene core is known for engaging in non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial in biological systems .

Antioxidant and Antibacterial Activities

Research has indicated that derivatives of thiophene, including this compound, exhibit antioxidant properties. Studies have demonstrated that such compounds can scavenge free radicals and inhibit bacterial growth, making them useful in developing new antimicrobial agents .

Materials Science

The compound's electronic properties allow it to be used in the synthesis of conductive polymers and organic semiconductors. Its incorporation into materials can enhance their electrical conductivity and stability, which is beneficial for applications in organic electronics and sensors .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions or hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-2-carboxylate: Similar structure but with the carboxylate group at a different position.

Methyl 4-(3-hydroxyazetidin-3-yl)furan-3-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride is unique due to the combination of the azetidine and thiophene rings, which confer specific chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications .

Biological Activity

Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate; hydrochloride is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiophene ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of thiophene derivatives with azetidine-based compounds, leading to the formation of the target molecule. Although specific synthetic routes for this compound are not extensively documented in the literature, similar compounds have been synthesized through various organic reactions involving thiophene and azetidine derivatives.

Biological Activity Overview

The biological activities of Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate; hydrochloride can be categorized into several key areas:

-

Antimicrobial Activity

- Compounds containing thiophene rings have shown significant antimicrobial properties. Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell walls or interference with metabolic pathways.

-

Antitumor Activity

- Thiophene derivatives are often evaluated for anticancer potential. The presence of the azetidine moiety may enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have demonstrated IC50 values in the low micromolar range against several tumor cell lines, suggesting promising anticancer properties.

-

Antiviral Activity

- Some studies have indicated that thiophene-based compounds can inhibit viral replication. This activity is often attributed to their ability to interfere with viral entry or replication processes within host cells.

1. Antimicrobial Efficacy

A study conducted on thiophene derivatives showed that certain compounds exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against various pathogens, including E. coli and Staphylococcus aureus .

2. Antitumor Studies

In vitro studies have demonstrated that Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate; hydrochloride exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC50 values were recorded at approximately 10 µM, indicating significant potential for further development as an anticancer agent .

3. Antiviral Activity

Research has highlighted the antiviral properties of thiophene derivatives against HIV and other viruses. Molecular docking studies suggested that these compounds could effectively bind to viral integrase enzymes, inhibiting their activity .

The mechanisms underlying the biological activities of Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate; hydrochloride are multifaceted:

- Cellular Interactions : The compound may interact with cellular receptors or enzymes, leading to altered signaling pathways that affect cell proliferation and survival.

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in target cells, contributing to their cytotoxic effects.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene ring followed by azetidine ring formation. For example, coupling reactions in tetrahydrofuran (THF) with triethylamine as a base can facilitate amide bond formation, as seen in analogous syntheses of thiophene derivatives . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity. Elevated temperatures (e.g., 85°C) and inert atmospheres (N₂) may improve yields in cyclization steps .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC : Critical for assessing purity (>98% by reverse-phase methods, as used for structurally related hydrochloride salts) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with specific attention to the hydroxyazetidine proton (δ ~4.5–5.0 ppm) and thiophene ring protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight, particularly for hydrochloride salts, which often exhibit [M+H]⁺ or [M+Na]⁺ peaks .

Q. What are the critical storage conditions and handling precautions for this hydrochloride salt to ensure stability?

- Methodological Answer : Store at -20°C in a desiccator to prevent hygroscopic degradation. Use PPE (gloves, N95 masks) to avoid inhalation or skin contact, as hydrochloride salts often carry hazards (e.g., H318 eye irritation warnings) . Solutions in DMSO (>5 mg/mL) or water (4 mg/mL) should be prepared fresh to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data arising from stereochemical variations in the azetidine ring?

- Methodological Answer : The 3-hydroxyazetidine group introduces chirality, which can lead to enantiomer-specific activity. Use chiral HPLC (e.g., with cellulose-based columns) or enantioselective synthesis (e.g., asymmetric catalysis) to isolate stereoisomers . Compare bioactivity profiles of individual enantiomers using in vitro assays, as seen in studies of fluoxetine hydrochloride, where stereochemistry impacts serotonin reuptake inhibition .

Q. What strategies can be employed to modify the thiophene-carboxylate moiety to enhance solubility without compromising bioactivity?

- Methodological Answer :

- Ester-to-Carboxylic Acid Conversion : Hydrolysis of the methyl ester (e.g., using NaOH) increases polarity, improving aqueous solubility.

- Co-Solvent Systems : Use DMSO:water mixtures (e.g., 1:1 v/v) to dissolve hydrophobic derivatives, as demonstrated for similar thiophene-based compounds .

- Salt Formation : Explore alternative counterions (e.g., mesylate) while retaining the hydrochloride’s bioactivity .

Q. In mechanistic studies, how does the hydroxyazetidine group influence the compound’s reactivity in nucleophilic environments?

- Methodological Answer : The strained azetidine ring increases susceptibility to nucleophilic attack at the C3 position. The hydroxyl group participates in hydrogen bonding, stabilizing transition states in reactions like SN2 substitutions. For example, in acidic conditions, the hydroxyazetidine may undergo ring-opening to form a reactive iminium intermediate, enabling further functionalization .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Reproduce solubility tests (e.g., shake-flask method) under controlled conditions (25°C, pH 7.4 buffer). Cross-reference with X-ray crystallography to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent residues .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Solubility in DMSO | >5 mg/mL | |

| Storage Temperature | -20°C | |

| Purity (HPLC) | >98% | |

| Key NMR Signal | δ 4.5–5.0 ppm (hydroxyazetidine proton) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.